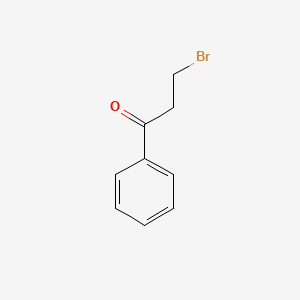

3-Bromo-1-phenylpropan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXGOKBYAHABBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952104 | |

| Record name | 3-Bromo-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29636-75-7 | |

| Record name | 3-Bromo-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29636-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029636757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-1-phenylpropan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-1-phenylpropan-1-one

This guide provides a comprehensive technical overview of 3-Bromo-1-phenylpropan-1-one, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and drug development. We will delve into its core chemical properties, reactivity, synthesis, and analytical characterization, offering field-proven insights into its practical applications.

Introduction and Molecular Overview

3-Bromo-1-phenylpropan-1-one, also known as β-bromopropiophenone, is an organic compound featuring a phenyl ketone group and a primary alkyl bromide. This unique combination of functional groups makes it a valuable intermediate and building block for synthesizing a wide array of more complex molecules, particularly heterocyclic compounds and pharmaceutical precursors. Its structure presents two primary sites for chemical modification: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack.

Key Identifiers:

Caption: 2D Structure of 3-Bromo-1-phenylpropan-1-one.

Physicochemical and Spectroscopic Properties

The physical and computed chemical properties of 3-Bromo-1-phenylpropan-1-one are summarized below. These properties are crucial for designing reaction conditions, purification protocols, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 213.07 g/mol | [1][2][3] |

| Appearance | White to almost white powder or crystal | [3] |

| Melting Point | 45-48 °C | [3] |

| Boiling Point | 138-140 °C at 14 mmHg | |

| SMILES | C1=CC=C(C=C1)C(=O)CCBr | [1][2] |

| InChIKey | RTXGOKBYAHABBR-UHFFFAOYSA-N | [1] |

| Storage Temperature | Room Temperature, recommended cool and dark (<15°C) | [3] |

Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3-Bromo-1-phenylpropan-1-one.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group (typically in the δ 7.4-8.0 ppm range). The two methylene groups (-CH₂-) will appear as distinct triplets due to coupling with each other. The -CH₂- group adjacent to the carbonyl (C2) will be downfield (around δ 3.6 ppm) compared to the -CH₂- group attached to the bromine (C3, around δ 3.3 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon around δ 196-198 ppm. Aromatic carbons will appear between δ 128-136 ppm. The methylene carbons attached to the carbonyl and bromine will be found at approximately δ 40 ppm and δ 28 ppm, respectively.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found around 1680-1700 cm⁻¹. The C-Br stretch will show a weaker absorption in the fingerprint region, usually between 500-650 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature for a compound containing one bromine atom.

Synthesis and Mechanistic Considerations

The most common and direct synthesis of 3-Bromo-1-phenylpropan-1-one is through the α-bromination of propiophenone (1-phenylpropan-1-one). However, a more controlled approach involves the reaction of acetophenone with formaldehyde and an amine to form a Mannich base, which is then treated with a brominating agent. A related synthesis involves the direct bromination of 1-phenylpropane-1,2-dione.[4]

Experimental Protocol: Synthesis from 3-Phenyl-1-Propanol (SN2 Reaction)

A reliable method for producing a related compound, 1-bromo-3-phenylpropane, involves a nucleophilic substitution (S_N2) reaction on 3-phenyl-1-propanol. This protocol illustrates the principles that can be adapted for other bromination reactions. The hydroxyl group is a poor leaving group, so it must first be protonated by a strong acid (like H₂SO₄) to form a good leaving group (water). The bromide ion (from NaBr) then acts as the nucleophile.[5][6]

Step-by-Step Methodology:

-

Reagent Combination: In a round-bottom flask, combine 3-phenyl-1-propanol, sodium bromide (NaBr), and concentrated sulfuric acid (H₂SO₄).[6]

-

Reflux: Heat the mixture under reflux for approximately 60-90 minutes. This provides the necessary activation energy for the S_N2 reaction to proceed to completion.[6]

-

Cooling and Separation: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Two distinct layers will form: an upper organic layer containing the product and a lower aqueous layer.[6]

-

Washing Procedure:

-

Perform a water wash (e.g., 15 mL) to remove water-soluble impurities.[6]

-

Subsequently, wash the organic layer with two portions of saturated sodium bicarbonate solution (e.g., 10 mL each). This is a critical step to neutralize any remaining sulfuric acid. The causality here is to prevent acid-catalyzed side reactions during distillation and to protect equipment.[6]

-

-

Drying and Solvent Removal: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure using a rotary evaporator.

Sources

- 1. 3-Bromo-1-phenylpropan-1-one | C9H9BrO | CID 122432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 29636-75-7|3-Bromo-1-phenylpropan-1-one|BLD Pharm [bldpharm.com]

- 3. 4'-Bromopropiophenone | 10342-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. 1-Bromo-3-Phenylpropane Reaction - 930 Words | Bartleby [bartleby.com]

- 6. brainly.com [brainly.com]

An In-depth Technical Guide to 3-Bromo-1-phenylpropan-1-one (CAS Number: 29636-75-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-1-phenylpropan-1-one (CAS: 29636-75-7), a versatile α-haloketone intermediate with significant applications in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds relevant to drug discovery. This document details its chemical properties, provides an extensive list of synonyms, outlines established synthetic protocols, and explores its reactivity and utility in the synthesis of pharmaceutically relevant compounds. Furthermore, detailed analytical characterization data, including ¹H NMR, ¹³C NMR, and FT-IR, are presented alongside essential safety and handling information to ensure its effective and safe use in a laboratory setting.

Chemical Identity and Physicochemical Properties

3-Bromo-1-phenylpropan-1-one is a member of the α-haloketone class of compounds, characterized by a bromine atom on the carbon adjacent to the carbonyl group. This structural feature imparts a high degree of reactivity, making it a valuable electrophilic building block in organic synthesis.

Table 1: Physicochemical Properties of 3-Bromo-1-phenylpropan-1-one

| Property | Value | Source(s) |

| CAS Number | 29636-75-7 | [1] |

| IUPAC Name | 3-bromo-1-phenylpropan-1-one | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 58-59 °C | [2] |

| Boiling Point | 110-112 °C at 4 Torr | [2] |

| SMILES | C1=CC=C(C=C1)C(=O)CCBr | [1] |

| InChIKey | RTXGOKBYAHABBR-UHFFFAOYSA-N | [1] |

Synonyms

This compound is known by several names in the chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material sourcing.

-

3-Bromopropiophenone

-

α-Bromopropiophenone

-

2-Bromo-1-phenyl-1-propanone

-

β-Bromopropiophenone

-

1-Propanone, 3-bromo-1-phenyl-

-

(+/-)-Bromethylphenylketon

Synthesis of 3-Bromo-1-phenylpropan-1-one

The primary synthetic route to 3-bromo-1-phenylpropan-1-one is the α-bromination of propiophenone. This reaction proceeds via an enol or enolate intermediate and can be effectively carried out using elemental bromine or in situ generated bromine sources under acidic conditions.

General Reaction Scheme

Sources

Introduction to 3-Bromo-1-phenylpropan-1-one as a chemical intermediate

An In-depth Technical Guide to 3-Bromo-1-phenylpropan-1-one as a Chemical Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-Bromo-1-phenylpropan-1-one, a pivotal chemical intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, reactivity, and applications, grounding all technical information in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of 3-Bromo-1-phenylpropan-1-one

3-Bromo-1-phenylpropan-1-one, also known as 3-bromopropiophenone, is a bifunctional organic compound featuring a phenyl ketone structure and a primary alkyl bromide. This unique combination of a nucleophilic center (the enolizable position alpha to the carbonyl) and two distinct electrophilic sites (the carbonyl carbon and the carbon bearing the bromine atom) makes it an exceptionally versatile and valuable building block. Its strategic importance lies in its ability to serve as a precursor for a wide array of more complex molecules, particularly in the synthesis of heterocyclic compounds and pharmaceutical agents. The presence of a reactive bromine atom, a good leaving group, allows for facile nucleophilic substitution, while the ketone moiety offers a handle for a variety of carbonyl-based transformations.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 3-Bromo-1-phenylpropan-1-one are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-bromo-1-phenylpropan-1-one | [1] |

| CAS Number | 29636-75-7 | [1][2] |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| Appearance | Data not explicitly available; likely a solid or oil | |

| SMILES | C1=CC=C(C=C1)C(=O)CCBr | [1][2] |

| InChIKey | RTXGOKBYAHABBR-UHFFFAOYSA-N | [1] |

Note: Experimental data such as melting and boiling points for this specific isomer are not consistently available across public databases. Researchers should consult specific supplier documentation for precise values.

Synthesis and Mechanistic Insight

The synthesis of 3-Bromo-1-phenylpropan-1-one can be approached through several routes. A prevalent and illustrative method is the α-bromination of propiophenone. This approach is favored for its directness and use of readily available starting materials.

Workflow for the Synthesis of 3-Bromo-1-phenylpropan-1-one

Caption: Experimental workflow for the synthesis of 3-Bromo-1-phenylpropan-1-one.

Detailed Experimental Protocol (Illustrative)

This protocol is based on a standard procedure for the bromination of a related phenyl dione, adapted for propiophenone.[3]

-

Preparation: Dissolve propiophenone (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid in a reaction flask equipped with a reflux condenser and a dropping funnel. Heat the solution to approximately 50°C.

-

Bromination: Prepare a solution of bromine (1 equivalent) in the same solvent. Add the bromine solution dropwise to the heated propiophenone solution. The rate of addition should be controlled to maintain a gentle reflux and allow for the immediate decolorization of the bromine, indicating its consumption. This slow addition is crucial to prevent the formation of dibrominated byproducts. The reaction is typically carried out over several hours.

-

Quenching and Work-up: After the addition is complete, cool the reaction mixture to room temperature. Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HBr and unreacted bromine. Subsequently, wash with water.

-

Isolation: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization, if solid, to yield pure 3-Bromo-1-phenylpropan-1-one.

Causality Behind Experimental Choices:

-

Solvent: Chloroform or acetic acid are chosen for their ability to dissolve the reactants and for being relatively inert to the reaction conditions.

-

Temperature: Heating to 50°C increases the reaction rate without promoting significant side reactions. The gentle reflux provides a visual cue for the exothermic reaction's progress.

-

Slow Addition: This is a critical control parameter. A rapid addition of bromine can lead to a buildup of the reagent, increasing the likelihood of over-bromination and reducing the selectivity and yield of the desired monobrominated product.

-

Bicarbonate Wash: This step is essential for safety and purity. It neutralizes corrosive acidic byproducts (HBr), making the product easier to handle and preventing degradation during solvent removal.

Reactivity and Applications in Synthesis

The synthetic utility of 3-Bromo-1-phenylpropan-1-one stems from its dual reactivity. It readily participates in nucleophilic substitution reactions at the C-Br bond and a variety of transformations at the carbonyl group.

Key Reaction: Synthesis of Aminoketone Precursors

A primary application of this intermediate is in the alkylation of amines to form γ-aminoketones. These structures are prevalent in a wide range of pharmacologically active molecules.

Reaction Mechanism: N-Alkylation

Caption: Generalized SN2 mechanism for the synthesis of γ-aminoketones.

In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbon atom bonded to the bromine. This one-step concerted mechanism involves the simultaneous formation of the C-N bond and cleavage of the C-Br bond, with the bromine atom departing as a bromide ion. This reaction is fundamental to building the carbon skeleton of many pharmaceutical agents.

A Versatile Synthon for Drug Scaffolds

While direct synthesis pathways for specific commercial drugs from 3-Bromo-1-phenylpropan-1-one are proprietary, its value as a synthon is clear. It provides a reliable route to substituted propiophenone backbones. These structures are core components in various drug classes:

-

Pharmaceuticals and Agrochemicals: The ability to introduce a variety of functional groups via substitution of the bromine atom makes this compound a key starting material for creating libraries of compounds for screening. It is a building block for pharmaceuticals, agrochemicals, and other organic materials.

-

Heterocyclic Chemistry: The 1,4-relationship between the carbonyl carbon and the bromine-bearing carbon makes it an ideal precursor for the synthesis of five-membered heterocyclic rings, such as furans and pyrroles, through reactions with appropriate nucleophiles.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of 3-Bromo-1-phenylpropan-1-one is paramount for laboratory safety.

Hazard Profile:

-

Irritation: Causes skin and eye irritation.[4]

-

Respiratory Hazard: May cause respiratory irritation.[4]

Recommended Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhaling vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mists or vapors. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-1-phenylpropan-1-one stands out as a highly effective and versatile chemical intermediate. Its value is derived from its predictable reactivity, allowing for the strategic and controlled introduction of complex functionality. For scientists engaged in drug discovery and process development, a thorough understanding of its properties, synthesis, and reaction chemistry is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

-

Cheméo. (n.d.). Chemical Properties of 3-Bromo-1-phenyl-1-propene (CAS 4392-24-9). Retrieved from [Link]

-

Reddit. (2021). why is it called 1-phenyl-3-bromopropane and not 3-phenyl-1-bromopropane?. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-phenylpropan-1-one. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Bromo-3-phenyl propane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-phenyl-2-propanone. Retrieved from [Link]

-

Chemsrc. (2025). 1-Bromo-3-phenylpropane. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Retrieved from [Link]

-

Brainly.com. (2024). When 3-phenylprop-1-ene is treated with HBr in the presence of peroxide, what is the major product. Retrieved from [Link]

Sources

A Preliminary Investigation into the Reaction Mechanisms of 3-Bromo-1-phenylpropan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-phenylpropan-1-one, a β-haloketone, serves as a versatile synthetic intermediate in organic chemistry. Its reactivity is characterized by the interplay between the electrophilic carbonyl carbon, the acidic α-protons, and the carbon atom bearing the bromine, which is susceptible to both nucleophilic attack and elimination. Understanding the mechanistic pathways that govern its reactions is crucial for controlling product formation and designing efficient synthetic routes for a variety of target molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a preliminary investigation into the primary reaction mechanisms of 3-Bromo-1-phenylpropan-1-one, focusing on nucleophilic substitution and base-mediated elimination reactions. We will explore the underlying principles that dictate the course of these reactions, provide illustrative experimental protocols, and discuss the analytical techniques required for product validation.

Core Reactivity: A Dichotomy of Pathways

The chemical behavior of 3-Bromo-1-phenylpropan-1-one is dominated by two competing reaction pathways: nucleophilic substitution at the β-carbon and elimination of hydrogen bromide to form an α,β-unsaturated ketone. The preferred pathway is highly dependent on the nature of the nucleophile/base, solvent, and reaction temperature.

Figure 1: Competing Reaction Pathways of 3-Bromo-1-phenylpropan-1-one

Caption: The primary reaction pathways of 3-Bromo-1-phenylpropan-1-one.

Nucleophilic Substitution: The SN2 Pathway

In the presence of a good, non-basic nucleophile, 3-Bromo-1-phenylpropan-1-one readily undergoes a bimolecular nucleophilic substitution (SN2) reaction. This reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The carbonyl group's electron-withdrawing nature can influence the reaction rate, though the primary event is the displacement of the bromide ion.

A classic example of this is the reaction with sodium azide to form 3-Azido-1-phenylpropan-1-one. This product is a useful precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.

Experimental Protocol: Synthesis of 3-Azido-1-phenylpropan-1-one

This protocol is based on established methods for the synthesis of organic azides from alkyl halides.[1]

Materials:

-

3-Bromo-1-phenylpropan-1-one

-

Sodium azide (NaN3)

-

Acetone/Water mixture (e.g., 3:1)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 3-Bromo-1-phenylpropan-1-one (1 equivalent) in a mixture of acetone and water.

-

Add sodium azide (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3-Azido-1-phenylpropan-1-one.

-

Purify the product by column chromatography if necessary.

Data Presentation: Expected Spectroscopic Data for 3-Azido-1-phenylpropan-1-one

| Spectroscopic Data | Expected Values |

| Molecular Formula | C9H9N3O[2] |

| Molecular Weight | 175.19 g/mol [2] |

| 1H NMR (CDCl3) | δ 7.9-7.4 (m, 5H, Ar-H), 3.6 (t, 2H, -CH2-N3), 3.3 (t, 2H, -CO-CH2-) |

| 13C NMR (CDCl3) | δ 197 (C=O), 136 (Ar-C), 133 (Ar-CH), 128 (Ar-CH), 128 (Ar-CH), 48 (-CH2-N3), 35 (-CO-CH2-) |

| IR (cm-1) | ~2100 (azide stretch), ~1685 (C=O stretch)[3] |

| Mass Spectrum (m/z) | 175 (M+) |

Note: Predicted NMR data is based on typical chemical shifts for similar structures.[4]

Elimination Reactions: Formation of Phenyl Vinyl Ketone

When 3-Bromo-1-phenylpropan-1-one is treated with a base, an elimination reaction can occur, leading to the formation of phenyl vinyl ketone (1-phenylprop-2-en-1-one). This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the α-carbon, and the bromide ion is simultaneously eliminated. The choice of base is critical; sterically hindered, non-nucleophilic bases are often employed to favor elimination over substitution.

Figure 2: E2 Mechanism for the Dehydrobromination of 3-Bromo-1-phenylpropan-1-one

Caption: Concerted E2 elimination pathway.

Experimental Protocol: Synthesis of Phenyl Vinyl Ketone

This protocol is a generalized procedure for the dehydrohalogenation of alkyl halides.

Materials:

-

3-Bromo-1-phenylpropan-1-one

-

Triethylamine (Et3N) or another suitable non-nucleophilic base

-

Anhydrous diethyl ether or other aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 3-Bromo-1-phenylpropan-1-one (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.5 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for several hours and monitor its progress by TLC.

-

After the reaction is complete, filter the mixture to remove the triethylammonium bromide salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain crude phenyl vinyl ketone.

-

Purify the product by vacuum distillation or column chromatography.

Data Presentation: Expected Spectroscopic Data for Phenyl Vinyl Ketone

| Spectroscopic Data | Expected Values |

| Molecular Formula | C9H8O |

| Molecular Weight | 132.16 g/mol |

| 1H NMR (CDCl3) | δ 7.9-7.4 (m, 5H, Ar-H), 7.1 (dd, 1H, -CO-CH=), 6.4 (dd, 1H, =CH2, trans), 5.9 (dd, 1H, =CH2, cis) |

| 13C NMR (CDCl3) | δ 190 (C=O), 137 (Ar-C), 136 (-CO-CH=), 133 (Ar-CH), 129 (=CH2), 128 (Ar-CH), 128 (Ar-CH) |

| IR (cm-1) | ~1670 (C=O stretch, conjugated), ~1610 (C=C stretch) |

| Mass Spectrum (m/z) | 132 (M+), 105 (M-C2H3)+, 77 (C6H5)+ |

Note: Predicted NMR data is based on typical chemical shifts for α,β-unsaturated ketones.[5]

The Favorskii Rearrangement: A Potential Side Reaction

When 3-Bromo-1-phenylpropan-1-one is treated with a strong base, particularly an alkoxide, the Favorskii rearrangement can become a competing pathway. This reaction involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative. In the case of 3-Bromo-1-phenylpropan-1-one, this would lead to the formation of a phenyl-substituted cyclopropanone, which upon attack by an alkoxide would yield an ester of 2-phenylpropanoic acid. The presence of acidic α-protons is a prerequisite for this rearrangement.

Conclusion and Future Directions

The reactivity of 3-Bromo-1-phenylpropan-1-one is a compelling example of the competition between fundamental organic reaction mechanisms. The choice of reagents and reaction conditions allows for the selective synthesis of either substitution or elimination products. This preliminary guide has outlined the key mechanistic pathways and provided a framework for their experimental investigation.

For a more comprehensive understanding, further studies are warranted. Kinetic studies could be employed to definitively determine the reaction orders and elucidate the transition states for both the SN2 and E2 pathways. Computational modeling would also provide valuable insights into the energetics of the competing mechanisms. Furthermore, a detailed investigation into the conditions that favor the Favorskii rearrangement would provide a more complete picture of the reactivity of this versatile building block. The protocols and data presented herein serve as a self-validating starting point for researchers to explore and harness the synthetic potential of 3-Bromo-1-phenylpropan-1-one.

References

-

PubChem. 3-Bromo-1-phenylpropan-1-one. National Center for Biotechnology Information. [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. (2005).

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. 3-Azido-1-phenylpropan-1-one. National Center for Biotechnology Information. [Link]

-

ResearchGate. FT-IR spectrum of 3-azido-1-aminopropylamine (APA), ν(azide) = 2088.5 cm-1. [Link]

- Google Patents. Preparation method of 3-methylamino-1-phenylpropanol.

-

ResearchGate. 1H NMR spectra of 3-bromo-propan-1-ol (black) and 3-azido-propan-1-ol (red). [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

The Royal Society of Chemistry. General procedure A for synthesis of azides. [Link]

Sources

The Synthetic Versatility of 3-Bromo-1-phenylpropan-1-one: A Gateway to Novel Chemical Entities

Abstract

3-Bromo-1-phenylpropan-1-one, a β-bromoketone, stands as a pivotal intermediate in synthetic organic chemistry, offering a versatile scaffold for the construction of a diverse array of complex molecules. Its strategic placement of a reactive bromine atom and a phenyl ketone moiety provides a unique combination of electrophilic and nucleophilic centers, paving the way for extensive derivatization. This technical guide explores the synthesis, reactivity, and untapped research potential of 3-Bromo-1-phenylpropan-1-one, with a particular focus on its application in medicinal chemistry and materials science. We will delve into detailed experimental protocols, mechanistic insights, and prospective research avenues for scientists and drug development professionals.

Introduction: The Strategic Importance of a β-Bromoketone

3-Bromo-1-phenylpropan-1-one (C₉H₉BrO) is a valuable building block in organic synthesis.[1] Its structure, featuring a phenyl ketone and a primary alkyl bromide, offers two distinct points for chemical modification. The carbonyl group is susceptible to nucleophilic attack and can participate in a variety of condensation and addition reactions. The bromine atom, positioned at the β-carbon relative to the carbonyl group, is a good leaving group, making it an excellent site for nucleophilic substitution reactions. This dual reactivity allows for the sequential or one-pot synthesis of a wide range of derivatives.

This guide will provide a comprehensive overview of 3-Bromo-1-phenylpropan-1-one, starting with its fundamental properties and synthesis. We will then explore its chemical reactivity, highlighting its utility in constructing heterocyclic systems and other valuable organic molecules. Finally, we will outline promising research areas where this versatile intermediate can be employed to develop novel therapeutic agents and functional materials.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of 3-Bromo-1-phenylpropan-1-one is crucial for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | PubChem[1] |

| Molecular Weight | 213.07 g/mol | PubChem[1] |

| CAS Number | 29636-75-7 | PubChem[1] |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Solubility | Soluble in common organic solvents | Inferred from structure |

Synthesis of 3-Bromo-1-phenylpropan-1-one: An Experimental Protocol

The synthesis of 3-Bromo-1-phenylpropan-1-one can be achieved through the α-bromination of 1-phenylpropan-1-one. This reaction typically proceeds via an enol or enolate intermediate. Below is a representative experimental protocol.

Reaction: Bromination of 1-phenylpropan-1-one

Materials:

-

1-phenylpropan-1-one (propiophenone)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid (glacial) or another suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane or diethyl ether for extraction

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1-phenylpropan-1-one (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Slowly add a solution of bromine (1 equivalent) in acetic acid to the stirred solution of the ketone. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. The disappearance of the bromine color indicates the progress of the reaction. Alternatively, N-Bromosuccinimide (NBS) with a catalytic amount of acid can be used for a more controlled bromination.

-

Work-up: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Bromo-1-phenylpropan-1-one.

Causality behind Experimental Choices: The use of acetic acid as a solvent facilitates the formation of the enol intermediate, which is the nucleophile that attacks the bromine. The slow addition of bromine controls the reaction rate and minimizes the formation of polybrominated byproducts. The aqueous work-up is essential to remove the acid catalyst and any unreacted bromine.

The Reactive Landscape of 3-Bromo-1-phenylpropan-1-one

The synthetic utility of 3-Bromo-1-phenylpropan-1-one stems from its ability to undergo a variety of chemical transformations.

Nucleophilic Substitution Reactions

The primary bromine atom is readily displaced by a wide range of nucleophiles, providing a straightforward route to a diverse set of derivatives.

Caption: Key reactions of 3-Bromo-1-phenylpropan-1-one.

3.1.1. Synthesis of Heterocyclic Compounds: A Cornerstone of Medicinal Chemistry

One of the most significant applications of 3-Bromo-1-phenylpropan-1-one is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.

Hantzsch Thiazole Synthesis: The reaction of α-haloketones with thioamides or thiourea is a classic and reliable method for the synthesis of thiazole rings.[2] 3-Bromo-1-phenylpropan-1-one can react with thiourea or substituted thioureas to yield 2-amino-4-phenylthiazole derivatives.

Caption: Hantzsch synthesis of thiazoles.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

-

Reaction: A mixture of 3-Bromo-1-phenylpropan-1-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol is refluxed for several hours.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure aminothiazole derivative.

The kinetic study of the reaction between 3-chloroacetylacetone and thioureas has shown that the reaction is second order, being first order with respect to each reactant. A similar kinetic profile is expected for the reaction with 3-Bromo-1-phenylpropan-1-one.

Other Nucleophilic Displacements

A variety of other nucleophiles can be employed to create a library of derivatives. For instance, reaction with amines can lead to the formation of β-amino ketones, which are valuable precursors for other transformations.[3]

Potential Research Areas and Applications

The versatile nature of 3-Bromo-1-phenylpropan-1-one opens up numerous avenues for research and development, particularly in the pharmaceutical industry.

Development of Novel Anticonvulsant Agents

There is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. Several classes of compounds containing aromatic and heterocyclic moieties have demonstrated significant anticonvulsant activity.[4][5][6] The phenylpropanone scaffold is a key feature in some known anticonvulsant agents.[7] By utilizing 3-Bromo-1-phenylpropan-1-one as a starting material, researchers can synthesize novel derivatives, such as substituted thiazoles, isoxazoles, and other heterocyclic systems, and evaluate their potential as anticonvulsant agents.

Exploration of Antimicrobial Properties

The emergence of multidrug-resistant bacteria is a major global health concern.[8] Thiazine and other sulfur- and nitrogen-containing heterocycles have shown promise as antimicrobial agents.[9][10] 3-Bromo-1-phenylpropan-1-one can serve as a precursor for the synthesis of novel thiazine derivatives and other heterocyclic compounds with potential antibacterial and antifungal activities.

Synthesis of Novel Bioactive Scaffolds

The reactivity of 3-Bromo-1-phenylpropan-1-one allows for its incorporation into a wide range of molecular architectures. This can lead to the discovery of new scaffolds with diverse biological activities. For example, derivatives of 3-aminoisoxazoles have been investigated for their activity against various biological targets.[3]

Safety and Handling

While specific toxicological data for 3-Bromo-1-phenylpropan-1-one is limited, information on related compounds suggests that it should be handled with care. Isomeric compounds like 1-bromo-3-phenylpropane and 2-bromo-1-phenylpropane are known to be irritants to the eyes, skin, and respiratory tract.[11][12] It is also likely to be harmful if swallowed.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Bromo-1-phenylpropan-1-one is a highly versatile and valuable building block in organic synthesis. Its dual reactivity allows for the efficient construction of a wide array of complex organic molecules, particularly heterocyclic compounds of medicinal interest. The potential applications of this compound in the development of novel anticonvulsant and antimicrobial agents are significant and warrant further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this remarkable intermediate.

References

-

PubChem. 3-Bromo-1-phenylpropan-1-one. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

MDPI. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

-

National Center for Biotechnology Information. 1-(3-Bromophenyl)thiourea. [Link]

-

ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]

-

PubMed. Microwave-assisted synthesis, anticonvulsant activity and quantum mechanical modelling of N-(4-bromo-3-methylphenyl) semicarbazones. [Link]

-

PubMed. 3-Phenylpropan-1-Amine Enhanced Susceptibility of Serratia marcescens to Ofloxacin by Occluding Quorum Sensing. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet: 1-Bromo-3-phenylpropane. [Link]

-

PrepChem. Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. [Link]

-

KTU ePubl. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

-

Frontiers in Chemistry. Gold-Derived Molecules as New Antimicrobial Agents. [Link]

-

Oriental Journal of Chemistry. Synthesis and anticonvulsant activity of new 3'-aryl- 7-bromo-spiro[[1]benzothiophene-3,2'-[1][13] thiazolidine]-2,4'-dione deriv. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1-Phenylpropane. [Link]

- Google Patents.

-

Semantic Scholar. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. [Link]

-

ResearchGate. Synthesis, charecterisation and antibacterial activities of some new bromo/nitro 1,3-thiazenes. [Link]

-

PubMed Central. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. [Link]

-

PubMed Central. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. [Link]

-

Organic Chemistry Portal. A Novel Three-Component One-Pot Reaction Involving Alkynes, Urea or Thiourea, and Aldehydes. [Link]

-

MDPI. Recent Progress in Terrestrial Biota Derived Antibacterial Agents for Medical Applications. [Link]

-

CPAChem. Safety data sheet. [Link]

-

Journal of Chemical and Pharmaceutical Research. Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. [Link]

-

Cheméo. Chemical Properties of 3-Bromo-1-phenyl-1-propene (CAS 4392-24-9). [Link]

-

PubChem. 1-Bromo-3-phenyl-2-propanone. [Link]

Sources

- 1. 3-Bromo-1-phenylpropan-1-one | C9H9BrO | CID 122432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microwave-assisted synthesis, anticonvulsant activity and quantum mechanical modelling of N-(4-bromo-3-methylphenyl) semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

- 6. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 3-Phenylpropan-1-Amine Enhanced Susceptibility of Serratia marcescens to Ofloxacin by Occluding Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Versatility of 3-Bromo-1-phenylpropan-1-one in the Synthesis of Key Pharmaceutical Intermediates

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Among these, 3-Bromo-1-phenylpropan-1-one emerges as a pivotal building block, offering a unique combination of reactive sites that allow for its incorporation into a diverse array of molecular scaffolds. Its propiophenone backbone, coupled with a reactive terminal bromine atom, makes it an ideal precursor for the synthesis of key intermediates, particularly in the realm of psychoactive and cardiovascular medications. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols for the utilization of 3-Bromo-1-phenylpropan-1-one in the synthesis of critical pharmaceutical intermediates.

Chemical Profile of 3-Bromo-1-phenylpropan-1-one:

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| CAS Number | 29636-75-7 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 39-42 °C | [2] |

Core Application: Synthesis of 3-Amino-1-phenylpropanol Derivatives

A primary and highly significant application of 3-Bromo-1-phenylpropan-1-one is in the synthesis of 3-amino-1-phenylpropanol and its derivatives. These amino alcohols are crucial chiral building blocks for a range of widely-prescribed pharmaceuticals. The synthetic strategy typically involves two key transformations: the nucleophilic substitution of the bromine atom with an amine, followed by the reduction of the ketone functionality.

The optically active forms of 3-amino-1-phenylpropanol are particularly valuable intermediates for the production of blockbuster drugs such as Fluoxetine (an antidepressant), Atomoxetine (for ADHD), and Nisoxetine (a norepinephrine reuptake inhibitor).[2]

Reaction Pathway: From Bromoketone to Amino Alcohol

The conversion of 3-Bromo-1-phenylpropan-1-one to a 3-amino-1-phenylpropanol derivative can be conceptualized in the following workflow:

Caption: General workflow for the synthesis of 3-amino-1-phenylpropanol derivatives.

Protocol 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one

This protocol details the N-alkylation of methylamine with 3-Bromo-1-phenylpropan-1-one. The resulting Mannich base is a direct precursor to intermediates for several pharmaceuticals.

Materials:

-

3-Bromo-1-phenylpropan-1-one

-

Methylamine (solution in THF or as hydrochloride salt)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-1-phenylpropan-1-one (1.0 eq.) in acetonitrile.

-

Addition of Amine and Base: Add triethylamine (1.2 eq.) to the solution. Subsequently, add a solution of methylamine in THF (1.1 eq.) dropwise at room temperature. If using methylamine hydrochloride, add it directly along with an additional equivalent of triethylamine.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The direct alkylation of amines can sometimes lead to over-alkylation, so careful monitoring is advised.[3]

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3-(methylamino)-1-phenylpropan-1-one.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Reduction of 3-(Methylamino)-1-phenylpropan-1-one to 3-(Methylamino)-1-phenylpropanol

This protocol describes the reduction of the ketone functionality of the Mannich base to the corresponding amino alcohol.

Materials:

-

3-(Methylamino)-1-phenylpropan-1-one

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve 3-(methylamino)-1-phenylpropan-1-one (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq.) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate to the aqueous residue and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 3-(methylamino)-1-phenylpropanol.

-

Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Stereoselective Reduction: For the synthesis of enantiomerically pure pharmaceuticals, a stereoselective reduction of the ketone is crucial. This can be achieved by using chiral reducing agents, such as those derived from boranes with chiral ligands (e.g., oxazaborolidines), or through enzymatic reduction.[2]

Application in the Synthesis of Fluoxetine, Atomoxetine, and Nisoxetine Intermediates

The synthesized 3-(methylamino)-1-phenylpropanol is a common intermediate for fluoxetine, atomoxetine, and nisoxetine.[2] The subsequent synthetic steps involve the formation of an ether linkage at the hydroxyl group.

Caption: Synthetic utility of 3-Bromo-1-phenylpropan-1-one in producing key pharmaceutical intermediates.

Broader Applications: Synthesis of Heterocyclic Compounds

Beyond the synthesis of linear amino alcohols, the bifunctional nature of 3-Bromo-1-phenylpropan-1-one makes it a valuable precursor for the construction of various heterocyclic ring systems. For instance, it can react with dinucleophiles to form five, six, or seven-membered rings, which are common motifs in many biologically active molecules. While specific examples starting directly from 3-Bromo-1-phenylpropan-1-one are less commonly documented in readily available literature, related α-bromoketones are known to participate in such cyclization reactions.

Conclusion and Future Perspectives

3-Bromo-1-phenylpropan-1-one stands as a testament to the power of well-designed chemical intermediates in streamlining the synthesis of complex and vital pharmaceuticals. Its ability to serve as a precursor to the versatile 3-amino-1-phenylpropanol scaffold underscores its importance in medicinal chemistry. The protocols outlined herein provide a foundational framework for its application in the laboratory and industrial settings. Future research will likely focus on developing more efficient and stereoselective methods for its conversion to chiral intermediates, further enhancing its value in the synthesis of next-generation therapeutics.

References

- KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google P

-

Organic Syntheses Procedure, β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Link]

-

PubChem, 3-Bromo-1-phenylpropan-1-one. [Link]

- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P

- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P

-

ResearchGate, 3-Methylamino-3-phenylpropan-1-ol. [Link]

-

Rasayan Journal of Chemistry, synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

-

AdiChemistry, MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

-

Pearson, Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. [Link]

-

Master Organic Chemistry, Alkylation of Amines (Sucks!). [Link]

-

Chemistry of Heterocyclic Compounds, SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]

-

SUST Repository, Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. [Link]

- Googleapis.com, Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

ResearchGate, Methods for the N‐alkylation of amines.. [Link]

-

MDPI, Synthesis of Heteroaromatic Compounds. [Link]

-

Chemistry of Heterocyclic Compounds, SYNTHESIS OF CONDENSED FURAN STRUCTURES BASED ON 1-ARYL-3-BROMO-3-NITROPROPENONES. [Link]

Sources

- 1. 3-Bromo-1-phenylpropan-1-one | C9H9BrO | CID 122432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of heterocyclic compounds from 3-Bromo-1-phenylpropan-1-one

An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 3-Bromo-1-phenylpropan-1-one

Authored by a Senior Application Scientist

This document provides a detailed exploration of the synthetic utility of 3-Bromo-1-phenylpropan-1-one, a versatile bifunctional building block in modern heterocyclic chemistry. Intended for researchers, scientists, and professionals in drug development, this guide elucidates the underlying principles and provides actionable protocols for the synthesis of several key heterocyclic scaffolds.

Introduction: The Strategic Value of 3-Bromo-1-phenylpropan-1-one

3-Bromo-1-phenylpropan-1-one, also known as 3-bromopropiophenone, is a highly valuable starting material in organic synthesis.[1] Its structure incorporates two key reactive sites: an electrophilic carbonyl group and a carbon atom bearing a labile bromine atom. This dual reactivity allows for sequential or one-pot reactions with a variety of dinucleophiles, making it an ideal precursor for constructing a diverse array of heterocyclic systems. The phenyl group also provides a scaffold that can be further functionalized, offering a gateway to complex molecules with potential pharmaceutical applications. This guide will detail the synthesis of pyrazoles, isoxazoles, thiazoles, and benzodiazepines from this strategic starting material.

Synthesis of Phenyl-Substituted Pyrazoles

The reaction of 1,3-dielectrophiles with hydrazine and its derivatives is a cornerstone of pyrazole synthesis. 3-Bromo-1-phenylpropan-1-one serves as a masked 1,3-dielectrophile, reacting with hydrazine to form stable five-membered pyrazole rings, which are prevalent in many biologically active compounds.

Mechanistic Rationale

The synthesis proceeds via a classical condensation-cyclization pathway. Initially, the more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the bromoketone to form a hydrazone intermediate. The choice of which nitrogen attacks first is often dependent on the substitution of the hydrazine. In the subsequent, and typically rate-determining step, the second nitrogen atom of the hydrazone intermediate undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom. This step forms the five-membered ring. A final elimination of hydrogen bromide (HBr), often facilitated by a base or the solvent, leads to aromatization and the formation of the stable pyrazole ring.

Caption: Reaction mechanism for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole

This protocol describes a representative synthesis using hydrazine hydrate.

Materials:

-

3-Bromo-1-phenylpropan-1-one (10 mmol, 2.13 g)

-

Hydrazine hydrate (12 mmol, 0.6 mL, ~64-65% solution)

-

Ethanol (50 mL)

-

Sodium acetate (optional, as a mild base, 12 mmol, 0.98 g)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-1-phenylpropan-1-one and ethanol.

-

Stir the mixture until the starting material is fully dissolved.

-

Add hydrazine hydrate dropwise to the solution at room temperature. If using, add sodium acetate at this stage.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

-

Pour the concentrated mixture into 100 mL of ice-cold water.

-

A solid precipitate should form. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-Phenyl-1H-pyrazole.

Data Summary

| Reagent | Product | Typical Yield | Reference |

| Hydrazine Hydrate | 3-Phenyl-1H-pyrazole | 75-85% | General Method[2] |

| Phenylhydrazine | 1,3-Diphenyl-1H-pyrazole | 70-80% | General Method[2] |

| Methylhydrazine | Mixture of 1-Methyl-3-phenyl-1H-pyrazole and 1-Methyl-5-phenyl-1H-pyrazole | Varies | General Method[2] |

Synthesis of Phenyl-Substituted Isoxazoles

Isoxazoles are another important class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are accessible from 3-Bromo-1-phenylpropan-1-one through reaction with hydroxylamine, following a pathway analogous to pyrazole synthesis. Isoxazole derivatives are known for their diverse biological activities.[3][4]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon to form an oxime intermediate. The oxygen of the oxime then acts as an intramolecular nucleophile, displacing the bromide ion to form the five-membered isoxazoline ring. Subsequent elimination of HBr, often promoted by a base, leads to the aromatic isoxazole product.[5]

Caption: Reaction mechanism for isoxazole synthesis.

Experimental Protocol: Synthesis of 3-Phenylisoxazole

Materials:

-

3-Bromo-1-phenylpropan-1-one (10 mmol, 2.13 g)

-

Hydroxylamine hydrochloride (12 mmol, 0.83 g)

-

Sodium carbonate (15 mmol, 1.59 g)

-

Ethanol (50 mL)

-

Water (10 mL)

Procedure:

-

In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and water.

-

Stir the solution for 15 minutes at room temperature.

-

Add a solution of 3-Bromo-1-phenylpropan-1-one in ethanol (10 mL) to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the flask to room temperature and remove the ethanol under reduced pressure.

-

Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude 3-phenylisoxazole by column chromatography on silica gel or by recrystallization.

Hantzsch Synthesis of Phenyl-Substituted Thiazoles

The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings by reacting an α-haloketone with a thioamide derivative. 3-Bromo-1-phenylpropan-1-one is an excellent substrate for this reaction, providing access to 2-amino-4-phenylthiazole derivatives, which are key components in many pharmaceutical agents.

Mechanistic Rationale

The synthesis begins with the nucleophilic sulfur of the thioamide (e.g., thiourea) attacking the α-carbon and displacing the bromide. This forms an S-alkylated isothiourea intermediate. The next step involves the nucleophilic nitrogen of this intermediate attacking the carbonyl carbon, leading to a tetrahedral intermediate which then undergoes cyclization. Finally, dehydration of the cyclic intermediate yields the aromatic 2-aminothiazole ring.[6]

Caption: Hantzsch mechanism for thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

Materials:

-

3-Bromo-1-phenylpropan-1-one (10 mmol, 2.13 g)

-

Thiourea (10 mmol, 0.76 g)

-

Ethanol (40 mL)

Procedure:

-

Combine 3-Bromo-1-phenylpropan-1-one and thiourea in a 100 mL round-bottom flask.

-

Add ethanol and stir the mixture.

-

Heat the reaction mixture to reflux for 2-3 hours. A precipitate of the hydrobromide salt of the product will form.

-

Cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

To obtain the free base, suspend the hydrobromide salt in water and add a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the solution is basic (pH ~8-9).

-

Collect the resulting solid by vacuum filtration, wash with water, and dry.

-

Recrystallize from ethanol to obtain pure 2-amino-4-phenylthiazole.

Data Summary

| Thioamide | Product | Typical Yield | Reference |

| Thiourea | 2-Amino-4-phenylthiazole | 85-95% | General Method[6] |

| N-Phenylthiourea | 2-(Phenylamino)-4-phenylthiazole | 80-90% | General Method[6] |

| Thioacetamide | 2-Methyl-4-phenylthiazole | 70-80% | General Method |

Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a critical class of psychoactive drugs and their seven-membered heterocyclic core is a common target in medicinal chemistry.[7] The reaction of 3-Bromo-1-phenylpropan-1-one with o-phenylenediamine provides a direct route to the 1,5-benzodiazepine scaffold.

Mechanistic Rationale

This synthesis is typically acid-catalyzed. One of the amino groups of o-phenylenediamine condenses with the ketone to form an imine intermediate. The second amino group then performs an intramolecular nucleophilic substitution, displacing the bromine and forming the seven-membered diazepine ring. The reaction conditions can be controlled to favor this pathway.[8]

Caption: Synthesis of a 1,5-benzodiazepine derivative.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Materials:

-

3-Bromo-1-phenylpropan-1-one (10 mmol, 2.13 g)

-

o-Phenylenediamine (10 mmol, 1.08 g)

-

Ethanol or Acetonitrile (50 mL)

-

Acetic acid (catalytic amount, ~0.1 mL)

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a 100 mL round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Add a solution of 3-Bromo-1-phenylpropan-1-one in ethanol dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure benzodiazepine derivative.

Conclusion

3-Bromo-1-phenylpropan-1-one has demonstrated its significant utility as a versatile and powerful precursor for the synthesis of a wide range of biologically relevant heterocyclic compounds. The strategic placement of a ketone and an alkyl bromide allows for straightforward and efficient access to pyrazoles, isoxazoles, thiazoles, and benzodiazepines through well-established and reliable synthetic methodologies. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

-

PubChem. (n.d.). 3-Bromo-1-phenylpropan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism of the reaction between 1,3-diyne and hydrazine. Retrieved from [Link]

-

Journal of Advanced Scientific Research. (n.d.). PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of benzodiazepines.

-

National Center for Biotechnology Information. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]

Sources

- 1. 3-Bromo-1-phenylpropan-1-one | C9H9BrO | CID 122432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciensage.info [sciensage.info]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Quantification of 3-Bromo-1-phenylpropan-1-one using Chromatographic Techniques

Abstract

This document provides detailed analytical methods for the precise quantification of 3-Bromo-1-phenylpropan-1-one (also known as β-bromopropiophenone), a key intermediate in various synthetic processes and a potential impurity in pharmaceutical manufacturing. The accurate determination of its purity and concentration is critical for ensuring process control, final product quality, and regulatory compliance. This application note presents validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices is explained, and all protocols are framed within the validation standards of the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Context

3-Bromo-1-phenylpropan-1-one (CAS: 29636-75-7) is a halogenated ketone widely utilized as a building block in organic synthesis. Its electrophilic nature makes it a valuable precursor for creating a variety of pharmaceutical compounds. However, its presence as a residual starting material or impurity in an Active Pharmaceutical Ingredient (API) must be strictly controlled. Therefore, robust and reliable analytical methods are essential for its quantification.

The choice between analytical techniques is dictated by the analyte's properties and the specific requirements of the analysis (e.g., purity assay, trace impurity analysis). 3-Bromo-1-phenylpropan-1-one possesses a strong ultraviolet (UV) chromophore (the phenyl-ketone moiety) and sufficient volatility and thermal stability, making it an excellent candidate for analysis by both HPLC and GC.

Physicochemical Properties of 3-Bromo-1-phenylpropan-1-one

Understanding the fundamental properties of the analyte is the cornerstone of effective method development.

| Property | Value | Source |

| Chemical Structure | C₆H₅C(=O)CH₂CH₂Br | - |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][2] |

| IUPAC Name | 3-bromo-1-phenylpropan-1-one | [1] |

| Appearance | Typically a solid or liquid | |

| Boiling Point | ~138-140 °C at 14 mmHg (for isomer 2-bromopropiophenone) | [3] |

| UV Absorbance | Contains a phenyl-ketone chromophore, suitable for UV detection. | - |

Analytical Workflow and Method Selection

The overall process from sample receipt to final report requires a structured approach to ensure data integrity. The selection between HPLC and GC depends on the analytical objective. HPLC is often preferred for purity assays of the main component due to its high precision and non-destructive nature, while GC is exceptionally sensitive for identifying and quantifying volatile impurities or for analyses where derivatization is not desired.

Caption: General analytical workflow for quantification.

Sources

Application Notes & Protocols: The Versatility of 3-Bromo-1-phenylpropan-1-one Derivatives in Modern Synthesis and Drug Discovery

Abstract

The 3-Bromo-1-phenylpropan-1-one scaffold represents a cornerstone in synthetic organic and medicinal chemistry. As a bifunctional molecule, it possesses two key reactive centers: a ketone carbonyl and a primary alkyl bromide. This unique arrangement makes it an exceptionally versatile precursor for a vast array of complex molecules, particularly heterocyclic systems and pharmacologically active agents. This guide provides an in-depth exploration of the practical applications of these derivatives, moving beyond simple reaction schemes to elucidate the underlying chemical logic and provide field-tested protocols for researchers in drug development and synthetic chemistry. We will delve into its role in constructing key heterocyclic cores like pyrazoles and thiadiazines, and its utility as a starting point for developing potent anticonvulsant, anticancer, and antimicrobial agents.

The 3-Bromo-1-phenylpropan-1-one Scaffold: A Chemist's Multitool

At its core, 3-Bromo-1-phenylpropan-1-one is an α,β-haloketone. The molecule's utility stems from the distinct reactivity of its functional groups. The bromine atom, positioned on the β-carbon relative to the carbonyl group, serves as an excellent electrophilic site for nucleophilic substitution. Simultaneously, the phenyl ketone moiety can participate in a wide range of classical carbonyl reactions, including condensations and additions. This duality allows for sequential or one-pot multicomponent reactions to build molecular complexity rapidly.

Substitutions on the phenyl ring (Ar) further modulate the electronic properties and steric profile of the molecule, allowing for fine-tuning of reactivity and, ultimately, the biological activity of the resulting derivatives.

Caption: Core structure and key reactive sites of the title compound.

Application in Heterocyclic Synthesis: Building Biologically Relevant Cores

The most prominent application of 3-bromo-1-phenylpropan-1-one derivatives is in the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles. These ring systems are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs.

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are integral to numerous pharmaceuticals, including anti-inflammatory drugs (Celecoxib) and protein kinase inhibitors. The reaction of a 3-bromo-1-phenylpropan-1-one derivative with a hydrazine is a classical and efficient method for constructing the pyrazole ring.

Causality of the Reaction: The mechanism involves an initial nucleophilic attack by the hydrazine on the electrophilic β-carbon, displacing the bromide. This is followed by an intramolecular condensation between the remaining hydrazine nitrogen and the ketone carbonyl, which, after dehydration, yields the stable aromatic pyrazole ring. The use of an acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the cyclization step.

Caption: General workflow for pyrazole synthesis.

Protocol 1: Synthesis of a 1,5-Diaryl-pyrazole Derivative

This protocol describes a general procedure for the synthesis of a pyrazole from a substituted 3-bromo-1-phenylpropan-1-one and phenylhydrazine.

Materials & Equipment:

-

Substituted 3-bromo-1-phenylpropan-1-one (1.0 eq)

-

Phenylhydrazine (1.1 eq)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

TLC plates (silica gel), developing chamber

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the 3-bromo-1-arylpropan-1-one (e.g., 5 mmol) in absolute ethanol (40 mL). Rationale: Absolute ethanol is used to prevent potential side reactions involving water.

-

Reagent Addition: While stirring at room temperature, add phenylhydrazine (5.5 mmol, 1.1 eq) dropwise to the solution. An exothermic reaction may be observed.

-

Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. Rationale: The acid catalyzes the imine formation and subsequent cyclization, significantly increasing the reaction rate.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction's progress by TLC, using a mobile phase such as 8:2 Hexane:Ethyl Acetate. The disappearance of the starting ketone spot indicates completion. Rationale: TLC is crucial for preventing incomplete reactions or the formation of degradation byproducts from excessive heating.

-

Isolation: Once complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water while stirring vigorously. A solid precipitate should form. Rationale: The organic product is poorly soluble in water, causing it to precipitate out, which is a simple and effective initial purification step.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious cold water to remove any water-soluble impurities.

-